molecular formula C13H21ClN2O2 B14124596 N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride CAS No. 34906-32-6

N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride

Cat. No.: B14124596
CAS No.: 34906-32-6
M. Wt: 272.77 g/mol
InChI Key: RHKVSAAWZQQCDH-UHFFFAOYSA-M
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Description

N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride is a quaternary ammonium compound with a molecular formula of C13H21ClN2O2. This compound is characterized by the presence of a nitrobenzyl group attached to the nitrogen atom of the ethanaminium moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride typically involves the reaction of N,N-diethylethanamine with 3-nitrobenzyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

N,N-diethylethanamine+3-nitrobenzyl chlorideN,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride\text{N,N-diethylethanamine} + \text{3-nitrobenzyl chloride} \rightarrow \text{this compound} N,N-diethylethanamine+3-nitrobenzyl chloride→N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloride ion can be substituted with other anions such as bromide or iodide using appropriate halide salts.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and nitrobenzyl alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Sodium bromide, sodium iodide

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: N,N-Diethyl-N-(3-aminobenzyl)ethanaminium chloride

    Substitution: N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium bromide or iodide

    Hydrolysis: N,N-diethylethanamine, 3-nitrobenzyl alcohol

Scientific Research Applications

N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. The nitro group may also participate in redox reactions, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-N-(4-nitrobenzyl)ethanaminium chloride
  • N,N-Diethyl-N-(2-nitrobenzyl)ethanaminium chloride
  • N,N-Diethyl-N-(3-nitrophenyl)ethanaminium bromide

Uniqueness

N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride is unique due to the specific positioning of the nitro group on the benzyl ring, which influences its chemical reactivity and interaction with biological membranes. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

34906-32-6

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

triethyl-[(3-nitrophenyl)methyl]azanium;chloride

InChI

InChI=1S/C13H21N2O2.ClH/c1-4-15(5-2,6-3)11-12-8-7-9-13(10-12)14(16)17;/h7-10H,4-6,11H2,1-3H3;1H/q+1;/p-1

InChI Key

RHKVSAAWZQQCDH-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC1=CC(=CC=C1)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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